2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate
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Overview
Description
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves several steps, starting with the preparation of the isopropoxyphenyl derivative. This is followed by the introduction of the methyl and n-butylthiosulfinyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow reactions and the use of environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Propoxur: 2-Isopropoxyphenyl N-methyl carbamate, commonly used as a pesticide.
Carbaryl: 1-naphthyl N-methyl carbamate, another widely used pesticide.
Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, known for its insecticidal properties.
Uniqueness
2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
77276-07-4 |
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Molecular Formula |
C15H23NO4S2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO4S2/c1-5-6-11-21-22(18)16(4)15(17)20-14-10-8-7-9-13(14)19-12(2)3/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
JKEOMTAQGOOEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)N(C)C(=O)OC1=CC=CC=C1OC(C)C |
Origin of Product |
United States |
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